For-ala-ome
Overview
Description
For-ala-ome, also known as Methyl N-formyl-L-alaninate, is a chemical compound with the molecular formula C5H9NO3. It is primarily used in scientific research and chemical synthesis as an intermediate. The compound is characterized by its ester and secondary amide functional groups, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: For-ala-ome can be synthesized through the esterification of L-alanine with methanol in the presence of a formylating agent. The reaction typically involves the following steps:
Esterification: L-alanine is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl L-alaninate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-alanine and methanol are reacted in industrial reactors with acid catalysts.
Continuous Formylation: The esterified product is continuously fed into formylation reactors where formic acid or formylating agents are added under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: For-ala-ome undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming methyl L-alaninate.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Methyl L-alaninate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
For-ala-ome has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving amino acid metabolism and protein synthesis.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It serves as a building block in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of For-ala-ome involves its interaction with various molecular targets:
Comparison with Similar Compounds
For-ala-ome can be compared with other similar compounds, such as:
Methyl L-alaninate: Similar in structure but lacks the formyl group, making it less reactive in certain chemical reactions.
N-formylglycine: Contains a formyl group but differs in the amino acid backbone, leading to different reactivity and applications.
N-formylphenylalanine: Similar formyl group but with a phenylalanine backbone, used in different biological and chemical contexts .
Uniqueness: this compound’s unique combination of ester and formyl groups makes it a versatile intermediate in both chemical synthesis and biological studies. Its ability to participate in various reactions and its role in metabolic pathways highlight its importance in research and industry .
Properties
IUPAC Name |
methyl (2S)-2-formamidopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(6-3-7)5(8)9-2/h3-4H,1-2H3,(H,6,7)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSWJSUDUWAMGX-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427360 | |
Record name | Methyl N-formyl-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32221-83-3 | |
Record name | L-Alanine, N-formyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32221-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-formyl-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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